molecular formula C13H13N3O4S B12665922 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid CAS No. 73525-13-0

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid

Cat. No.: B12665922
CAS No.: 73525-13-0
M. Wt: 307.33 g/mol
InChI Key: MGDIZTOOMTZXQA-UHFFFAOYSA-N
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Description

Properties

CAS No.

73525-13-0

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

2-amino-5-[(3-aminobenzoyl)amino]benzenesulfonic acid

InChI

InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-11(15)12(7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20)

InChI Key

MGDIZTOOMTZXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid typically involves the reaction of 3-aminobenzoic acid with 2-amino-5-nitrobenzenesulfonic acid under specific conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to reduce the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amino derivatives .

Scientific Research Applications

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid
  • CAS Registry Number : 73525-13-0
  • Molecular Formula : C₁₃H₁₂N₃O₄S
  • InChIKey : MGDIZTOOMTZXQA-UHFFFAOYSA-N
  • Synonym: CID3018445, EINECS 277-525-9

Structural Features: The compound features a benzenesulfonic acid core substituted with an amino group and a 3-aminobenzoylamino group.

Comparison with Structurally Similar Compounds

5-Amino-2-phenylbenzenesulfonic Acid

  • CAS : 340700-78-9
  • Molecular Formula: C₁₂H₁₁NO₃S
  • Structure: A biphenyl system with a sulfonic acid group at position 2 and an amino group at position 5 .
  • Key Differences: Lacks the benzoylamino substituent, reducing steric bulk and hydrogen-bonding capacity. Applications: Likely used in dyes or surfactants due to the phenyl-sulfonic acid motif.

2-(Ethylamino)-5-sulfobenzoic Acid

  • CAS : 89-42-9
  • Molecular Formula: C₉H₁₁NO₅S
  • Structure: Combines a sulfobenzoic acid backbone with an ethylamino group .
  • Key Differences: The ethyl group introduces hydrophobicity compared to the aromatic benzoyl group in the target compound. Applications: Potential intermediate in pharmaceuticals or agrochemicals.

2-Amino-4-chloro-5-methylbenzenesulfonic Acid

  • CAS : 88-51-7
  • Molecular Formula: C₇H₈ClNO₃S
  • Structure : Features chloro and methyl substituents adjacent to the sulfonic acid group .
  • Key Differences: Electron-withdrawing chloro group increases acidity compared to the target compound’s amino groups. Applications: Used in dye synthesis or as a corrosion inhibitor.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Functional Groups Key Properties Potential Applications
Target Compound 73525-13-0 C₁₃H₁₂N₃O₄S -SO₃H, -NH₂, -NHCOC₆H₄NH₂ High solubility, multiple H-bond sites Pharmaceuticals, coordination chemistry
5-Amino-2-phenylbenzenesulfonic acid 340700-78-9 C₁₂H₁₁NO₃S -SO₃H, -NH₂, -C₆H₅ Moderate acidity, planar structure Dyes, surfactants
2-(Ethylamino)-5-sulfobenzoic acid 89-42-9 C₉H₁₁NO₅S -SO₃H, -NHCH₂CH₃, -COOH Amphiphilic, moderate solubility Drug intermediates
2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 C₇H₈ClNO₃S -SO₃H, -NH₂, -Cl, -CH₃ High acidity, thermal stability Dyes, corrosion inhibitors

Research Findings and Trends

  • Biological Activity : Thiadiazole derivatives with sulfonic acid groups exhibit antimicrobial properties , suggesting the target compound could be explored for similar applications.
  • Physicochemical Properties: The benzoylamino group likely enhances thermal stability compared to simpler analogs like 2-(ethylamino)-5-sulfobenzoic acid .

Biological Activity

2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid, also known as a sulfonic acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₃N₃O₄S
  • CAS Number: 73525-13-0
  • IUPAC Name: 2-amino-5-((3-aminobenzoyl)amino)benzenesulfonic acid

The biological activity of 2-amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, enhancing its solubility and bioavailability. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A study on related benzenesulfonic acids showed that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antibacterial agents.

CompoundBacterial StrainMIC (µg/mL)
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acidStaphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. Research on structurally related compounds has shown selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

A structure–activity relationship (SAR) analysis revealed that modifications in the amino and benzoyl groups can significantly enhance cytotoxicity against cancer cell lines. For instance, derivatives with additional electron-withdrawing groups exhibited increased potency.

Case Studies

  • Case Study: Antibacterial Efficacy
    • In a controlled laboratory setting, the antibacterial efficacy of 2-amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus.
  • Case Study: Cytotoxicity Against Cancer Cells
    • A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 30 µg/mL for MCF-7 cells, suggesting significant anticancer potential.

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